molecular formula C12H23N B13614794 2-(4-Ethylcyclohexyl)pyrrolidine

2-(4-Ethylcyclohexyl)pyrrolidine

Cat. No.: B13614794
M. Wt: 181.32 g/mol
InChI Key: RPPABQRXDGRGPV-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-ethylcyclohexyl group. This compound belongs to the class of nitrogen-containing heterocycles, which are widely studied for their diverse biological and chemical properties. The pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom, making it a versatile scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylcyclohexanone with pyrrolidine under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylcyclohexyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

2-(4-Ethylcyclohexyl)pyrrolidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)pyrrolidine

InChI

InChI=1S/C12H23N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h10-13H,2-9H2,1H3

InChI Key

RPPABQRXDGRGPV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2CCCN2

Origin of Product

United States

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